1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
CAS No.:
Cat. No.: VC20146836
Molecular Formula: C15H17N5
Molecular Weight: 267.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17N5 |
|---|---|
| Molecular Weight | 267.33 g/mol |
| IUPAC Name | 1-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethanamine |
| Standard InChI | InChI=1S/C15H17N5/c1-9-4-5-12(8-10(9)2)13-6-7-14-17-18-15(11(3)16)20(14)19-13/h4-8,11H,16H2,1-3H3 |
| Standard InChI Key | QMTMDXWAOIIATA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C(C)N)C=C2)C |
Introduction
1-(6-(3,4-Dimethylphenyl)- triazolo[4,3-b]pyridazin-3-yl)ethanamine is a complex organic compound belonging to the class of heterocyclic amines. It features a unique structural combination of a triazole ring fused to a pyridazine ring, along with an ethanamine moiety. The presence of a 3,4-dimethylphenyl substituent enhances its hydrophobic properties and steric effects, potentially influencing its interactions with biological targets.
Synthesis
The synthesis of 1-(6-(3,4-Dimethylphenyl)- triazolo[4,3-b]pyridazin-3-yl)ethanamine typically involves multi-step organic reactions. Common methods include:
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Condensation Reactions: These are often used to form the triazole and pyridazine rings.
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Nucleophilic Substitution: This method is employed to introduce the ethanamine group.
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Catalytic Hydrogenation: May be used to reduce certain functional groups if necessary.
Biological Activities
This compound exhibits significant biological activities, particularly in pharmacology. Its unique structural features allow it to interact effectively with various biological targets, including enzymes and receptors. Preliminary studies suggest potential applications in therapeutic areas, although detailed biological activity profiles are not widely reported.
Comparison with Similar Compounds
The uniqueness of 1-(6-(3,4-Dimethylphenyl)- triazolo[4,3-b]pyridazin-3-yl)ethanamine lies in its specific combination of triazole and pyridazine rings along with an ethanamine group, which may confer distinct pharmacological properties compared to simpler structures.
Potential Applications
The potential applications of this compound span various fields, including:
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Pharmacology: Its ability to interact with biological targets makes it a candidate for drug development.
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Biological Research: It can be used as a tool compound to study specific biological pathways.
Interaction studies are essential for understanding how this compound interacts with biological systems. These studies typically involve in vitro assays and in vivo models to optimize the compound for therapeutic use by identifying modifications that can enhance efficacy or reduce side effects.
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